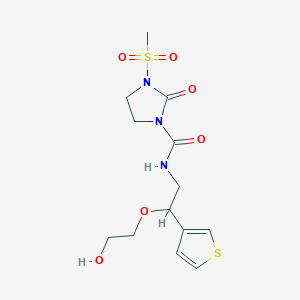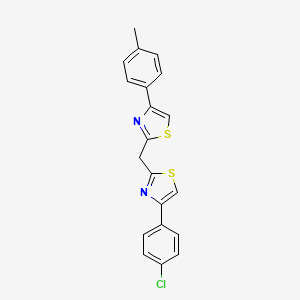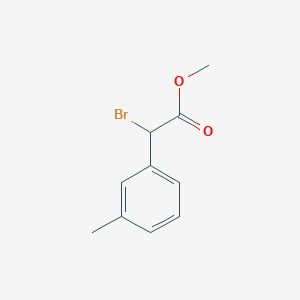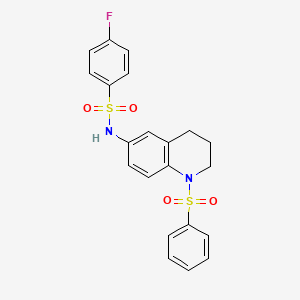
N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which are structurally related to the compound , involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These derivatives are characterized by chromatographic and spectrometric methods, and elemental analysis, indicating a robust approach for the synthesis of complex molecules with potential antimicrobial activity . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share the imidazolidine moiety with the target compound, demonstrates the viability of the 1H-imidazol-1-yl group in producing compounds with significant electrophysiological activity . The synthesis of related 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides involves condensation and cyclocondensation reactions, followed by a reaction with benzaldehyde, showcasing a multi-step synthetic route that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound includes a thiazolidine ring, which is a feature known to contribute to biological activity, as seen in the thiazolidine-2,4-dione derivatives . The imidazolidin-2-one moiety is also a significant structural feature, as it is present in compounds with diverse biological activities, such as the N-substituted imidazolylbenzamides . The presence of a methylsulfonyl group is another important structural element, as it is associated with class III electrophysiological activity in related compounds .
Chemical Reactions Analysis
The compound's chemical reactivity can be inferred from related structures. For instance, the thiazolidine derivatives exhibit reactivity with various reagents to afford compounds with antimicrobial properties . The imidazolidin-2-one ring is a versatile scaffold that can undergo further functionalization, as demonstrated by the synthesis of vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one . This suggests that the target compound may also be amenable to chemical modifications that could enhance its biological activity or alter its physical properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound are not directly reported, related compounds provide insight into potential characteristics. The thiazolidine derivatives are characterized by their antimicrobial and antifungal activities, which may be indicative of the biological properties of the compound . The N-substituted imidazolylbenzamides are associated with cardiac electrophysiological activity, suggesting that the target compound may also interact with biological systems in a similar manner . The synthesis of related compounds involves reactions at elevated temperatures, which may imply that the target compound is stable under such conditions .
Applications De Recherche Scientifique
Synthesis and Characterization
A significant area of research involves the synthesis and structural characterization of related compounds, demonstrating the versatility of thiophene derivatives in generating novel molecules with potential biological activities. For instance, studies have detailed the synthesis of various thiophene and imidazolidine derivatives, emphasizing their structural elucidation through spectroscopic methods such as NMR, IR, and mass spectrometry. These efforts underline the compound's utility in creating pharmacologically relevant molecules (Spoorthy et al., 2021; Kukharev et al., 2010).
Antimicrobial Evaluation
Research on thiophene-containing compounds extends to their antimicrobial potential. Synthesis efforts have led to the creation of derivatives exhibiting promising antibacterial and antifungal activities against various pathogenic strains, offering insights into the structural features conducive to antimicrobial efficacy. This includes the development of compounds with specific substitutions that enhance their activity, highlighting the therapeutic potential of thiophene-imidazolidine derivatives in addressing microbial resistance (Altundas et al., 2010; Sowmya et al., 2018).
Docking Studies
Docking studies have been utilized to predict the interaction of synthesized thiophene and imidazolidine derivatives with biological targets, aiding in the understanding of their potential mechanism of action. These computational analyses help in identifying molecular features critical for biological activity, thereby guiding the design of more effective antimicrobial agents (Spoorthy et al., 2021; Talupur et al., 2021).
Propriétés
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O6S2/c1-24(20,21)16-4-3-15(13(16)19)12(18)14-8-11(22-6-5-17)10-2-7-23-9-10/h2,7,9,11,17H,3-6,8H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAUTFJLUVXILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-chlorophenyl)methyl]-1-(3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2532634.png)


![3-Bromo-4-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2532637.png)
![N-(2,6-dimethylphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]butanamide](/img/structure/B2532638.png)
![methyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2532641.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2532644.png)


